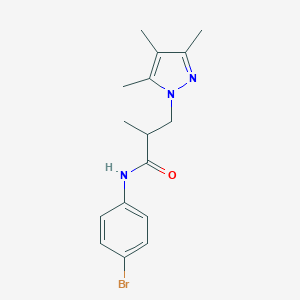

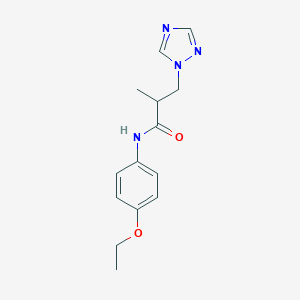

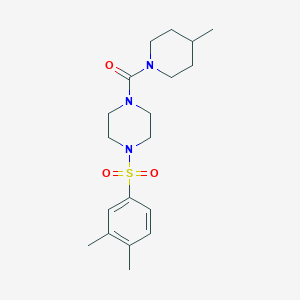

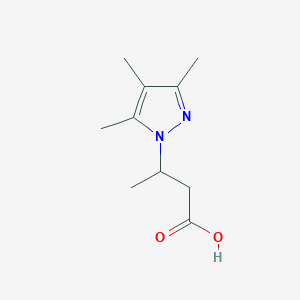

![molecular formula C19H22ClN3O4S B500346 2-[4-(ベンゼンスルホニル)ピペラジン-1-イル]-N-(5-クロロ-2-メトキシフェニル)アセトアミド CAS No. 878723-18-3](/img/structure/B500346.png)

2-[4-(ベンゼンスルホニル)ピペラジン-1-イル]-N-(5-クロロ-2-メトキシフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can influence numerous physiological processes and conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on α1-ARs can lead to various molecular and cellular effects. For instance, it can cause the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the presence of endogenous neurotransmitters

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK and ITK, making it a promising candidate for the development of new therapies for autoimmune disorders and certain types of cancer. However, one limitation of TAK-659 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

Despite the promising results of early studies, there is still much research to be done on TAK-659. Some potential future directions for research include:

1. Further exploration of the potential therapeutic applications of TAK-659 in the treatment of autoimmune disorders and cancer.

2. Investigation of the safety and efficacy of TAK-659 in clinical trials.

3. Development of new synthetic methods for TAK-659 that improve its solubility and bioavailability.

4. Exploration of the potential use of TAK-659 in combination with other drugs for the treatment of various diseases.

In conclusion, TAK-659 is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against BTK and ITK makes it a promising candidate for the development of new therapies for autoimmune disorders and certain types of cancer. However, further research is needed to fully explore its potential therapeutic benefits and to develop new synthetic methods that improve its solubility and bioavailability.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 4-(benzenesulfonyl)piperazine with 5-chloro-2-methoxybenzoic acid, followed by N-alkylation with 2-bromo-N-(2-chloroethyl)acetamide. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

科学的研究の応用

- ピペラジン誘導体は、その抗菌特性について研究されてきました . この化合物は抗菌活性を示す可能性があり、細菌感染症の治療における研究に関連する可能性があります。

- ピペラジン誘導体は、パーキンソン病やアルツハイマー病などの神経疾患の治療における潜在的な可能性について研究されてきました . この化合物が神経経路に与える影響と神経保護作用に関する研究は有益な可能性があります。

- ピペラジン系化合物は、時に精神活性物質として違法に使用されています . この化合物が神経伝達物質系や行動に与える影響を調査することは、精神薬理学の理解に貢献する可能性があります。

- ピペラジン環は、医薬品によく見られる構造モチーフです . この化合物を創薬のための足場として利用する可能性を探ること、特に薬物動態特性を調節する可能性は関連性があります。

- ピペラジン誘導体は、抗炎症作用と関連付けられています . この化合物が免疫応答を調節したり、炎症経路を阻害したりできるかどうかを調査することは、探求する価値があります。

- ピペラジン含有化合物は、その抗癌の可能性について研究されてきました . この化合物が癌細胞株に与える影響、アポトーシス、腫瘍増殖阻害に関する研究は重要です。

抗菌活性

神経疾患

精神薬理学

創薬

炎症と免疫応答

癌研究

特性

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-27-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)28(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMJCIZOSLPLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

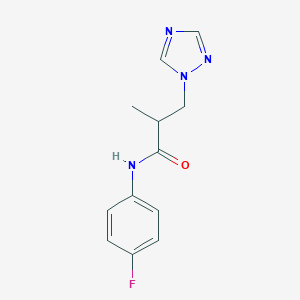

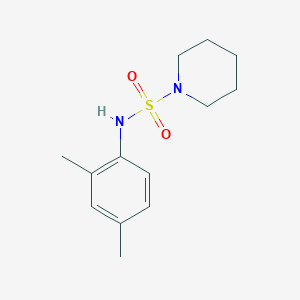

![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)